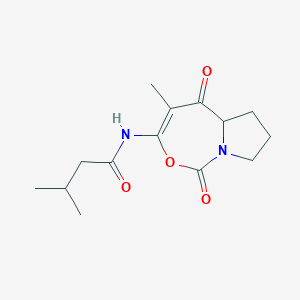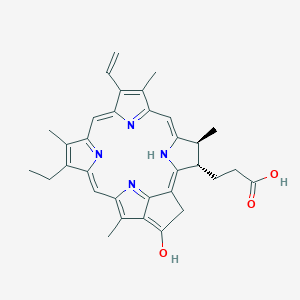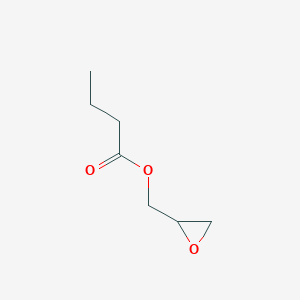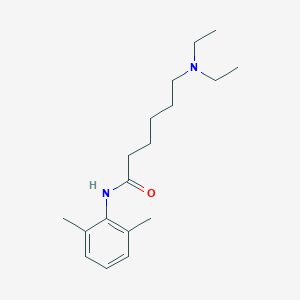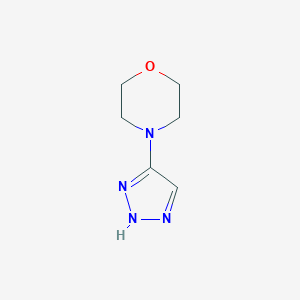
4-(1H-1,2,3-Triazol-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3-Triazol-4-yl)morpholine, also known as T4M, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. T4M is a five-membered ring that consists of a nitrogen atom and four carbon atoms, with a morpholine group attached to one of the carbon atoms and a triazole ring attached to another. This compound has shown promising results in various scientific research applications, including drug discovery, bioconjugation, and chemical biology.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)morpholine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The triazole ring in 4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to undergo click reactions with alkynes, which has led to its use in bioconjugation and chemical biology.
Effets Biochimiques Et Physiologiques
4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to have low toxicity and high biocompatibility, making it an ideal candidate for various biological applications. It has been used in cell culture studies to investigate its effects on cell proliferation and apoptosis. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1H-1,2,3-Triazol-4-yl)morpholine is its ease of synthesis and high purity. It is also highly stable and has a long shelf life, making it a convenient reagent for laboratory experiments. However, 4-(1H-1,2,3-Triazol-4-yl)morpholine is relatively expensive compared to other reagents, which may limit its use in some laboratories.
Orientations Futures
There are several future directions for the use of 4-(1H-1,2,3-Triazol-4-yl)morpholine in scientific research. One possible application is in the development of new drug delivery systems, where 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used to improve the pharmacokinetics and pharmacodynamics of existing drugs. 4-(1H-1,2,3-Triazol-4-yl)morpholine could also be used in the development of new antimicrobial agents, where its low toxicity and high biocompatibility could be advantageous. Additionally, 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used in the development of new biomaterials, where its unique chemical properties could be exploited to create novel materials with specific properties.
Méthodes De Synthèse
The synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine involves the reaction of morpholine with sodium azide and copper sulfate in water. The reaction proceeds through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. This method has been optimized to produce high yields of 4-(1H-1,2,3-Triazol-4-yl)morpholine with excellent purity.
Applications De Recherche Scientifique
4-(1H-1,2,3-Triazol-4-yl)morpholine has been extensively studied for its potential applications in drug discovery. It has been used as a building block in the synthesis of various bioactive molecules, including antitumor agents, antifungal agents, and antimicrobial agents. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been used in the development of targeted drug delivery systems, where it is conjugated to a drug molecule to improve its pharmacokinetics and pharmacodynamics.
Propriétés
Numéro CAS |
109831-91-6 |
|---|---|
Nom du produit |
4-(1H-1,2,3-Triazol-4-yl)morpholine |
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-(2H-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |
Clé InChI |
CULRPBPHNDSYGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNN=C2 |
SMILES canonique |
C1COCCN1C2=NNN=C2 |
Synonymes |
Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



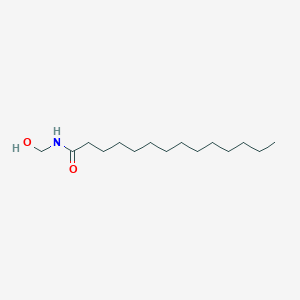
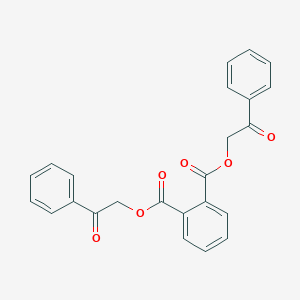
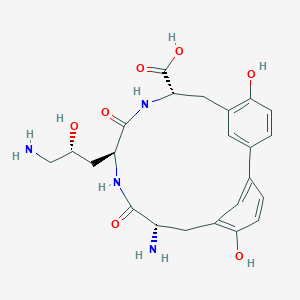
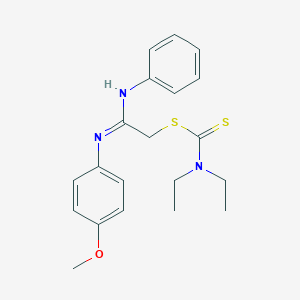
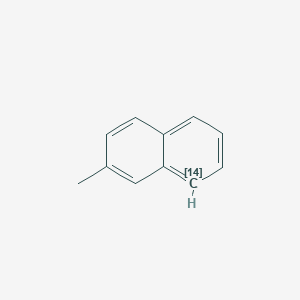
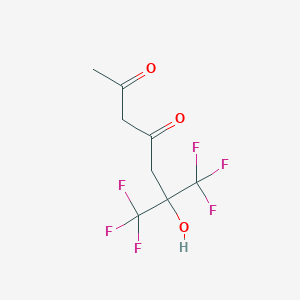
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
